4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

PDE4 inhibition cAMP signaling respiratory inflammation

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 306955-19-1; molecular formula C₁₀H₁₁NO₃; MW 193.20 g/mol) is a chiral, nitrogen-containing heterocyclic compound that belongs to the tetrahydroquinoline-4-carboxylic acid class. It features a partially saturated quinoline ring bearing both a hydroxyl group and a carboxylic acid at the C4 position, creating a stereogenic center that is exploited in asymmetric synthesis.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B11902394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1(C(=O)O)O
InChIInChI=1S/C10H11NO3/c12-9(13)10(14)5-6-11-8-4-2-1-3-7(8)10/h1-4,11,14H,5-6H2,(H,12,13)
InChIKeyXMBFPFCDVMKUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid – Core Scaffold Identity and Procurement Context


4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 306955-19-1; molecular formula C₁₀H₁₁NO₃; MW 193.20 g/mol) is a chiral, nitrogen-containing heterocyclic compound that belongs to the tetrahydroquinoline-4-carboxylic acid class [1]. It features a partially saturated quinoline ring bearing both a hydroxyl group and a carboxylic acid at the C4 position, creating a stereogenic center that is exploited in asymmetric synthesis [2]. The compound has been registered in public metabolomic databases (PubChem CID 5322167) and is reported to exhibit in vitro inhibitory activity against phosphodiesterase type 4A (PDE4A) [3]. Its structural uniqueness—combining the saturated 1,2,3,4-tetrahydroquinoline core with a geminal hydroxy‑carboxy motif at C4—distinguishes it from the broader family of quinoline-4-carboxylic acids and positions it as a specialized synthetic intermediate in medicinal chemistry, particularly for PDE4-targeted pharmaceutical candidates [2][3].

Why Substituting 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with Non-Hydroxylated or Oxo-Tetrahydroquinoline Analogs Fails for PDE4-Targeted and Chiral Synthesis Applications


The substitution of 4-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with non-hydroxylated 1,2,3,4-tetrahydroquinoline-4-carboxylic acid or 2-oxo-tetrahydroquinoline-4-carboxylic acid introduces critical loss-of-function at the PDE4A pharmacophore. The C4 hydroxyl group is not a passive substituent; it serves as both a hydrogen-bond donor/acceptor for PDE4 active-site recognition and as the stereochemical handle that enables enzymatic optical resolution [1]. Non-hydroxylated analogs (TPSA 49.3 Ų, XLogP ~1.5) lack the polarity required to replicate the target compound's interaction profile (TPSA 69.6 Ų, XLogP 0.80) [2][3]. The 2-oxo analog (2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) shifts biological activity toward antitumor pathways (in vivo S180 sarcoma) rather than PDE4 inhibition, confirming that the oxidation state and position of functional groups fundamentally reroute target engagement [4]. Generic substitution without verifying PDE4A inhibitory activity and chiral purity therefore risks silent failure in both biological assays and downstream asymmetric synthesis.

Quantitative Differentiation Evidence: 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid vs. Closest Analogs


PDE4A Inhibitory Potency: 4-Hydroxy-Tetrahydroquinoline-4-carboxylic Acid vs. Rolipram

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid demonstrates single-digit nanomolar inhibitory potency against recombinant PDE4A (IC50 = 10.7 nM) in an in vitro enzymatic assay [1]. This places the compound within the potency range of the established PDE4 clinical reference rolipram, which shows a PDE4A IC50 of approximately 3 nM when measured in immunopurified enzyme assays [2]. Although the rolipram value derives from a separate experimental system, both datasets employ recombinant PDE4A and report IC50 in the low nanomolar range, indicating that the 4-hydroxy-tetrahydroquinoline-4-carboxylic acid scaffold provides a competitive starting point for PDE4 inhibitor lead optimization. By contrast, the non-hydroxylated parent scaffold 1,2,3,4-tetrahydroquinoline-4-carboxylic acid lacks any published PDE4 inhibitory activity, underscoring the essential role of the C4 hydroxyl in PDE4A target engagement [3].

PDE4 inhibition cAMP signaling respiratory inflammation

Chiral Intermediate Enabling Enantioselective PDE4 Inhibitor Synthesis

The C4 stereocenter of 4-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is the critical synthetic junction for producing optically active PDE4 inhibitor candidates. U.S. Patent US20090269821A1 describes an enzymatic resolution method that selectively acylates one enantiomer using a lipase or esterase in the presence of an acyl donor, yielding optically active 4-hydroxy-1,2,3,4-tetrahydroquinoline with high enantiomeric purity (≥96% ee demonstrated for the 4-hydroxy analog) [1]. This optically pure intermediate is then coupled with 4(1H)-quinolinone derivatives to produce enantiomerically pure naphthalene-based PDE4 inhibitors [1]. The non-hydroxylated 1,2,3,4-tetrahydroquinoline-4-carboxylic acid lacks the hydroxyl group necessary for enzymatic recognition, precluding this resolution strategy and forcing reliance on classical resolution or chiral chromatography, which are less scalable [2].

asymmetric synthesis PDE4 inhibitor enzymatic resolution

Physicochemical Property Differentiation: TPSA, LogP, and Hydrogen-Bonding Capacity vs. Non-Hydroxylated Parent Scaffold

The introduction of the C4 hydroxyl group produces a quantifiable shift in key physicochemical parameters relative to the non-hydroxylated 1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold. The target compound exhibits a topological polar surface area (TPSA) of 69.60 Ų compared to 49.3 Ų for the non-hydroxylated parent—an increase of 20.3 Ų (41% relative increase) [1][2]. The XLogP decreases from ~1.5 (parent) to 0.80 (target), reflecting enhanced hydrophilicity [1][3]. Hydrogen-bond donor count increases from 2 to 3, and hydrogen-bond acceptor count from 2 to 4, due to the additional hydroxyl [1]. These changes are consistent with improved aqueous solubility and potentially reduced non-specific protein binding, though direct solubility measurements under standardized conditions are not available.

physicochemical properties drug-likeness solubility

Biological Pathway Divergence: PDE4 Inhibition vs. Antitumor Activity in 2-Oxo Analog

The 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid analog, which differs from the target compound only by oxidation at C2, demonstrates a fundamentally distinct biological profile. The 2-oxo derivative showed significant antitumor activity against S180 sarcoma in vivo at a dose of approximately 1 μg/mouse, arising from a hydrolytic rearrangement of secaloside aglycons [1]. This antitumor activity is mechanistically unrelated to PDE4 inhibition; the 2-oxo scaffold has not been associated with PDE4 enzyme inhibition in any published study. The target 4-hydroxy compound, in contrast, displays confirmed PDE4A inhibitory activity (IC50 = 10.7 nM) with no reported antitumor activity [2]. This divergence demonstrates that subtle changes in the oxidation pattern of the tetrahydroquinoline-4-carboxylic acid scaffold can completely redirect biological target engagement.

biological target engagement PDE4 antitumor in vivo sarcoma

ADMET Predictive Profile: Oral Bioavailability and CNS Access Potential

In silico ADMET profiling via admetSAR 2 predicts that 4-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid possesses favorable drug-like absorption characteristics: human intestinal absorption probability of 93.46%, Caco-2 permeability prediction positive at 57.48%, and human oral bioavailability probability of 77.14% [1]. The blood-brain barrier (BBB) penetration prediction is negative (50.00% probability), suggesting limited CNS access at the predicted level [1]. These predictions are consistent with the compound's TPSA of 69.60 Ų (below the 140 Ų threshold for oral absorption) and moderate logP of 0.80 [2]. Importantly, the compound is predicted not to inhibit P-glycoprotein (99.28% probability) or major CYP isoforms (CYP3A4, CYP2C9, CYP2D6), suggesting a low risk of transporter-mediated drug-drug interactions [1]. Comparative ADMET data for the non-hydroxylated 1,2,3,4-tetrahydroquinoline-4-carboxylic acid are not available in the same predictive framework.

ADMET oral bioavailability blood-brain barrier drug-likeness

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid


PDE4 Inhibitor Lead Optimization and Screening Cascade Initiation

Procurement of 4-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is directly justified for PDE4 inhibitor discovery programs requiring a pre-validated nanomolar starting scaffold. With confirmed PDE4A IC50 of 10.7 nM [1] and predicted oral bioavailability of 77.14% [2], the compound can serve as a competent lead for structure-activity relationship (SAR) expansion at the N1, C2, and C6–C8 positions of the tetrahydroquinoline ring. Programs substituting the non-hydroxylated 1,2,3,4-tetrahydroquinoline-4-carboxylic acid risk starting with a scaffold that has no documented PDE4 activity and would require de novo target validation.

Enantioselective Synthesis of PDE4-Targeted Naphthalene Pharmaceuticals

For process chemistry groups manufacturing enantiomerically pure PDE4 inhibitors, this compound provides the essential chiral building block. The patented enzymatic resolution method [1] enables kilogram-scale production of optically pure 4-hydroxy-1,2,3,4-tetrahydroquinoline derivatives (≥96% ee) for subsequent coupling to naphthalene PDE4 pharmacophores. The non-hydroxylated analog lacks the hydroxyl recognition element, making enzymatic resolution infeasible and requiring alternative chiral separation technologies with higher cost and lower throughput [2].

Physicochemical Property-Driven Fragment-Based Drug Design

The compound's favorable fragment-like properties—MW 193.20 g/mol, TPSA 69.60 Ų, XLogP 0.80, and 3 H-bond donors/acceptors [1]—make it suitable for fragment-based drug design (FBDD) campaigns targeting PDE4 or structurally related phosphodiesterases. Its TPSA of 69.60 Ų falls well below the 140 Ų oral absorption threshold, and the predicted absence of P-gp inhibition (99.28%) and CYP substrate liability [1] reduces the risk of pharmacokinetic failure in downstream optimization. The 41% higher TPSA versus the non-hydroxylated scaffold provides a measurable advantage in aqueous solubility for biophysical screening (e.g., SPR, NMR, X-ray crystallography).

Chemical Biology Probe Development for cAMP Signaling Pathway Dissection

The confirmed PDE4A inhibitory activity (IC50 = 10.7 nM) [1] supports the use of this compound as a chemical biology probe for dissecting cAMP-dependent signaling pathways in respiratory inflammation, CNS disorders, or metabolic disease models. The predicted negative BBB penetration (50.00% probability) [2] suggests utility in peripheral PDE4 target engagement studies where CNS exclusion is desired. By contrast, the 2-oxo analog engages unrelated antitumor pathways (in vivo S180 sarcoma) [3] and is unsuitable for PDE4-focused chemical biology applications.

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